7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitrophenyl group and a methyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions (MCRs). One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . The reaction is carried out under reflux conditions in the presence of ammonium acetate (NH4OAc) in n-butanol (n-BuOH) for several hours . The structure of the resulting pyridopyrimidine derivatives is confirmed using spectral methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions, which offer high atom economy and selectivity, can be adapted for large-scale synthesis. These methods are advantageous due to their efficiency and the ability to produce complex structures in a single synthetic operation .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as protein kinases. The compound may act as a competitive inhibitor by binding to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins and inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-morpholino-9-(1-(phenylamino)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl
Uniqueness
7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both a nitrophenyl group and a methyl group, which contribute to its distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
7-methyl-2-(4-nitrophenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3O3/c1-10-2-7-14-16-13(8-15(19)17(14)9-10)11-3-5-12(6-4-11)18(20)21/h3-6,8,10H,2,7,9H2,1H3 |
InChI Key |
OASGOZXLBGQVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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